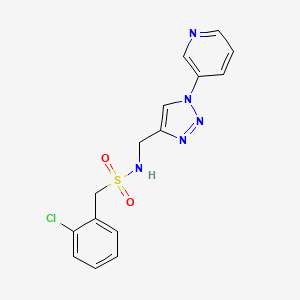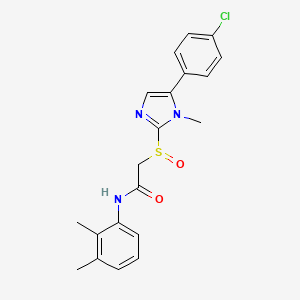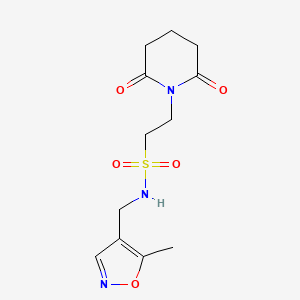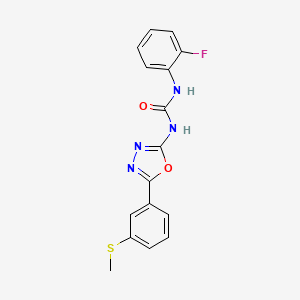![molecular formula C21H14N2O5S B2705250 [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate CAS No. 957481-51-5](/img/structure/B2705250.png)
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a cyanophenyl group, a nitrophenyl group, and a sulfinylacetate moiety, making it a versatile molecule in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanophenylboronic acid with 2-nitrophenylsulfinylacetate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon, and room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol, and mild heating.
Major Products Formed
Oxidation: Formation of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfonylacetate.
Reduction: Formation of [4-(4-Cyanophenyl)phenyl] 2-(2-aminophenyl)sulfinylacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(2-Nitrophenoxy)benzamide Derivatives: These compounds share structural similarities and are investigated for their antiviral activities.
[4-(4-Cyanophenyl)phenyl] 2-(2-aminophenyl)sulfinylacetate: A reduced form of the compound with potential biological activities.
Uniqueness
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c22-13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)28-21(24)14-29(27)20-4-2-1-3-19(20)23(25)26/h1-12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSHZUQIRBLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate](/img/structure/B2705167.png)

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2705170.png)
![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2705174.png)

![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide](/img/structure/B2705177.png)
![4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2705179.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide](/img/structure/B2705181.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2705182.png)
![7-butyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705183.png)
![2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2705185.png)


